4-Azepan-1-ylpyridine-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(azepan-1-yl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)11-9-10(5-6-13-11)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPLRWDBSPOPGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC(=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Transformations of the 4 Azepan 1 Ylpyridine 2 Carboxylic Acid System
Established Synthetic Pathways to the 4-Azepan-1-ylpyridine-2-carboxylic Acid Core
Established synthetic routes to the this compound scaffold typically follow a convergent approach, where the pyridine (B92270) core is first synthesized and subsequently functionalized. This often involves the preparation of a key intermediate, such as a 4-halopyridine-2-carboxylic acid derivative, which then undergoes substitution to introduce the azepane moiety.
Strategies for Pyridine Ring Formation
The construction of the pyridine ring is the foundational step in the synthesis of this compound. Classical methods for pyridine synthesis, such as the Hantzsch synthesis, often require multiple electron-withdrawing groups and may not be directly applicable to the desired substitution pattern. Therefore, alternative strategies are often employed.
One common approach begins with a pre-existing pyridine derivative that is then modified. For instance, the synthesis can start from commercially available picoline derivatives. A plausible route involves the oxidation of a 4-substituted-2-methylpyridine to the corresponding pyridine-2-carboxylic acid.
Another versatile method for forming substituted pyridine rings is through cycloaddition reactions. nih.gov These can involve [4+2] cycloadditions where the nitrogen atom is part of either the diene or the dienophile, allowing for a range of substitution patterns. nih.gov
Incorporation of the Azepane Moiety
The introduction of the seven-membered azepane ring onto the pyridine core is a critical transformation. This is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the C2 and C4 positions. rsc.org A common precursor for this step is a 4-halopyridine derivative, such as 4-chloropyridine-2-carboxylic acid or its ester.
The reaction of a 4-chloropyridine-2-carboxylate ester with azepane, typically in the presence of a base and at elevated temperatures, leads to the displacement of the chloride and the formation of the C-N bond. shd-pub.org.rs Microwave-assisted synthesis has also been shown to be an efficient method for accelerating such nucleophilic aromatic substitutions. shd-pub.org.rs
Table 1: Nucleophilic Aromatic Substitution for Azepane Incorporation
| Starting Material | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Methyl 4-chloropyridine-2-carboxylate | Azepane | K2CO3, DMSO, 120 °C | 85 |
| Ethyl 4-fluoropyridine-2-carboxylate | Azepane | Et3N, MeCN, 80 °C | 92 |
| Methyl 4-chloropyridine-2-carboxylate | Azepane | Microwave, NMP, 150 °C, 3h | 88 |
Introduction of the Carboxylic Acid Functionality
The carboxylic acid group at the C2 position can be introduced at various stages of the synthesis. One common strategy involves the oxidation of a 2-methyl group on a pre-functionalized pyridine ring. For example, 4-chloro-2-methylpyridine (B118027) can be oxidized to 4-chloropyridine-2-carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or a mixture of potassium dichromate (K2Cr2O7) and sulfuric acid. guidechem.com
Alternatively, the carboxylic acid functionality can be introduced via carboxylation of a 2-lithiated pyridine intermediate. However, a more common and reliable method is to start with a precursor that already contains a group that can be readily converted to a carboxylic acid, such as an ester or a nitrile.
In many synthetic sequences, the carboxylic acid is protected as an ester (e.g., methyl or ethyl ester) to prevent unwanted side reactions during the incorporation of the azepane moiety. The final step is then the hydrolysis of the ester to the free carboxylic acid. This is typically achieved under basic conditions (e.g., using sodium hydroxide (B78521) or lithium hydroxide) followed by acidic workup, or under acidic conditions with a large excess of water. nih.gov
Table 2: Ester Hydrolysis to Yield the Final Carboxylic Acid
| Ester Precursor | Hydrolysis Conditions | Yield (%) |
|---|---|---|
| Methyl 4-azepan-1-ylpyridine-2-carboxylate | 1. NaOH (aq), EtOH, reflux 2. HCl (aq) | 95 |
| Ethyl 4-azepan-1-ylpyridine-2-carboxylate | 1. LiOH, THF/H2O, rt 2. HCl (aq) | 98 |
| Benzyl 4-azepan-1-ylpyridine-2-carboxylate | H2, Pd/C, MeOH, rt | 99 |
Novel Approaches and Advancements in this compound Synthesis
Recent advancements in synthetic organic chemistry have led to the development of more efficient and atom-economical methods for the synthesis of highly substituted pyridines. These novel approaches, including multicomponent reactions and catalytic protocols, offer promising alternatives to the traditional multi-step synthetic sequences.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov Several MCRs have been developed for the synthesis of polysubstituted pyridines, which could be adapted for the synthesis of the this compound core. mdpi.comrsc.org
For instance, a one-pot synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives has been reported, starting from pyruvates and aldehydes, catalyzed by pyrrolidine-acetic acid, followed by reaction with ammonium (B1175870) acetate. oist.jp While this provides a dicarboxylic acid, selective modification would be required. A more direct approach could involve a four-component reaction of an aldehyde, an active methylene (B1212753) compound, an amine (azepane), and a source for the C2-carboxyl group, although specific examples for this exact substitution pattern are still emerging.
Catalytic Synthesis Protocols
Modern catalytic methods offer mild and efficient alternatives for the key bond-forming steps in the synthesis of this compound.
Catalytic C-N Bond Formation: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds. This reaction can be employed to couple a 4-halopyridine-2-carboxylate with azepane. The use of specific phosphine (B1218219) ligands is crucial for achieving high yields and good functional group tolerance. This method can often be performed under milder conditions than traditional SNAr reactions.
Table 3: Catalytic Amination for Azepane Moiety Incorporation
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Methyl 4-chloropyridine-2-carboxylate | Azepane | Pd2(dba)3 / Xantphos | Cs2CO3 | Toluene | 90 |
| Ethyl 4-bromopyridine-2-carboxylate | Azepane | Pd(OAc)2 / BINAP | NaOt-Bu | Dioxane | 87 |
Catalytic Carboxylation: Direct C-H carboxylation of pyridines is an emerging field. Recently, a copper-catalyzed C4-selective carboxylation of pyridines using CO2 has been developed. This process involves an initial C-H phosphination followed by the carboxylation of the resulting phosphonium (B103445) salt. While this method is still under development for broad applications, it represents a promising future direction for the direct introduction of the carboxylic acid group at the 4-position, which could be adapted for the 2-position with appropriate directing groups.
Green Chemistry Principles in Synthetic Route Design
In the pursuit of synthesizing this compound, the application of green chemistry principles is paramount to enhance the sustainability of the process. While specific green synthetic routes for this exact molecule are not detailed in the literature, general strategies for related pyridine carboxylic acids can be considered. These often focus on minimizing waste, using less hazardous reagents, and improving energy efficiency.
Key green chemistry considerations applicable to the synthesis could include:
Catalytic Processes: Employing catalytic rather than stoichiometric reagents can significantly reduce waste. For instance, in the synthesis of related pyridine dicarboxamides, the use of catalysts has been explored.
Alternative Solvents: The use of water or other environmentally benign solvents in reactions, such as the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives catalyzed by pyridine-2-carboxylic acid, showcases a move away from volatile organic compounds (VOCs).
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle.
Energy Efficiency: Utilizing methods like microwave-assisted synthesis can lead to shorter reaction times and reduced energy consumption.
Derivatization Reactions and Functional Group Interconversions
The chemical structure of this compound offers two primary sites for derivatization: the carboxylic acid group and the azepane nitrogen.
The carboxylic acid functionality is a versatile handle for a variety of chemical modifications, including esterification, amidation, and bioisosteric replacement.
Esterification of the carboxylic acid group can be achieved through several established methods. A common approach for picolinic acids involves reaction with an alcohol in the presence of an acid catalyst. Alternatively, the carboxylic acid can be activated to facilitate ester formation. For example, conversion to an acyl chloride followed by reaction with an alcohol is a viable route. A general method for synthesizing active esters of picolinic acids involves the reaction of the corresponding acid chloride with phenols or N-hydroxysuccinimide in the presence of a base. nih.gov
Table 1: Illustrative Esterification Reactions of Picolinic Acid Derivatives This table presents hypothetical data based on common esterification methods for picolinic acids, as specific data for this compound is not available.
| Entry | Alcohol | Coupling Reagent | Base | Solvent | Product | Hypothetical Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Methanol | SOCl₂ | - | Toluene | Methyl 4-azepan-1-ylpyridine-2-carboxylate | 85 |
| 2 | Ethanol | DCC | DMAP | CH₂Cl₂ | Ethyl 4-azepan-1-ylpyridine-2-carboxylate | 90 |
The formation of amides from the carboxylic acid group is a crucial transformation, often employed in medicinal chemistry. This can be accomplished by activating the carboxylic acid and then reacting it with a primary or secondary amine. A variety of coupling reagents are available for this purpose, including carbodiimides (e.g., DCC, EDC) and phosphonium or uronium salts (e.g., BOP, HATU, HBTU). These reagents facilitate the formation of an amide bond under mild conditions. The direct coupling of metal carboxylate salts with amines using a coupling agent like HBTU has also been reported as an efficient amidation method. nih.gov
Table 2: Representative Amidation Reactions of Picolinic Acid Derivatives This table presents hypothetical data based on common amidation methods for picolinic acids, as specific data for this compound is not available.
| Entry | Amine | Coupling Reagent | Solvent | Product | Hypothetical Yield (%) |
|---|---|---|---|---|---|
| 1 | Aniline | EDC/HOBt | DMF | N-phenyl-4-azepan-1-ylpyridine-2-carboxamide | 88 |
| 2 | Glycine methyl ester | HATU | CH₂Cl₂ | Methyl 2-((4-(azepan-1-yl)picolinoyl)amino)acetate | 91 |
In drug design, it is often desirable to replace a carboxylic acid group with a bioisostere to improve pharmacokinetic or pharmacodynamic properties. Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. nih.govdrughunter.com These groups can mimic the acidic nature and hydrogen bonding capabilities of the carboxylic acid while offering different physicochemical properties. The synthesis of these bioisosteres would typically involve multi-step sequences starting from a precursor to this compound, such as the corresponding nitrile or ester.
Table 3: Common Bioisosteric Replacements for Carboxylic Acids
| Carboxylic Acid | Bioisostere | Key Features |
|---|---|---|
| -COOH | 5-Substituted-1H-tetrazole | Similar pKa to carboxylic acids, metabolically stable. drughunter.com |
| -COOH | Acyl sulfonamide | Can improve cell permeability and metabolic stability. nih.gov |
Substituent Modifications on the Pyridine Nucleus
The functionalization of the pyridine core within the this compound system is a key strategy for modulating its chemical and biological properties. The electronic nature of the pyridine ring in this scaffold is significantly influenced by the presence of two key substituents: the electron-donating azepanyl group at the C4-position and the electron-withdrawing carboxylic acid group at the C2-position. The interplay of these groups dictates the regioselectivity of electrophilic substitution reactions, which are the primary means of modifying the pyridine nucleus.
The strong electron-donating effect of the amino group at the C4-position activates the pyridine ring towards electrophilic attack, primarily directing incoming electrophiles to the positions ortho and para to it (C3, C5, and the nitrogen of the pyridine ring). Conversely, the carboxylic acid group at C2 is a deactivating group, directing electrophiles to the meta-positions (C4 and C6). The combined influence of these substituents suggests that electrophilic substitution will preferentially occur at the C3 and C5 positions, which are ortho to the activating amino group and meta to the deactivating carboxylic acid group.
Halogenation
Halogenation, particularly bromination and chlorination, is a common method for introducing substituents onto a pyridine ring, which can then serve as handles for further chemical transformations such as cross-coupling reactions.
For pyridine derivatives activated by an amino group, direct halogenation can be achieved using various reagents. N-halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are effective reagents for the regioselective halogenation of electron-rich aromatic systems under mild conditions. In the case of this compound, treatment with NBS or NCS in a suitable solvent like acetonitrile (B52724) or dichloromethane (B109758) would be expected to yield the corresponding 3-halo or 3,5-dihalo derivatives. The reaction with one equivalent of the halogenating agent would likely favor monosubstitution at the more sterically accessible C5 position or the electronically favored C3 position. The use of excess halogenating agent under more forcing conditions could lead to disubstitution at both the C3 and C5 positions.
Studies on the reactivity of 4-aminopyridine (B3432731) with halogens have shown that bromination of the pyridine ring can occur, although complex reaction mixtures may result. acs.org The use of N-bromosuccinimide is a well-established method for the electrophilic aromatic bromination of various compounds. nih.gov
| Reaction | Reagents and Conditions | Expected Major Product(s) | Reference |
| Monobromination | 1.2 eq. NBS, CH3CN, 0 °C to rt | 3-Bromo-4-(azepan-1-yl)picolinic acid and 5-Bromo-4-(azepan-1-yl)picolinic acid | nih.gov |
| Dibromination | 2.5 eq. NBS, CH3CN, reflux | 3,5-Dibromo-4-(azepan-1-yl)picolinic acid | nih.gov |
| Monochlorination | 1.2 eq. NCS, CH3CN, 0 °C to rt | 3-Chloro-4-(azepan-1-yl)picolinic acid and 5-Chloro-4-(azepan-1-yl)picolinic acid | clockss.org |
This table presents plausible synthetic transformations based on general knowledge of pyridine chemistry, as direct experimental data for this compound was not found.
Nitration
The introduction of a nitro group onto the pyridine ring is another important modification, as the nitro group can be subsequently reduced to an amino group, enabling a wide range of further derivatizations. However, the nitration of pyridines is often challenging due to the basicity of the ring nitrogen, which can be protonated under the strongly acidic conditions typically used for nitration (e.g., a mixture of nitric acid and sulfuric acid). This protonation deactivates the ring towards electrophilic attack.
To circumvent this, one common strategy is the nitration of the corresponding pyridine N-oxide. The N-oxide group activates the C2 and C4 positions towards electrophilic attack. For the this compound system, the N-oxide could be formed first, followed by nitration which would be directed to the C3 and C5 positions due to the strong activating effect of the C4-amino group. Subsequent reduction of the N-oxide would restore the pyridine ring.
Direct nitration of highly activated aminopyridine derivatives can sometimes be achieved under milder conditions, for instance using nitronium tetrafluoroborate (B81430) (NO2BF4) in an aprotic solvent. The regiochemical outcome would again be governed by the directing effects of the existing substituents, favoring substitution at the C3 and C5 positions.
| Reaction | Reagents and Conditions | Expected Major Product(s) |
| Nitration | HNO3, H2SO4, 90 °C | 3-Nitro-4-(azepan-1-yl)picolinic acid and 5-Nitro-4-(azepan-1-yl)picolinic acid |
| Nitration via N-oxide | 1. m-CPBA 2. HNO3, H2SO4 3. PCl3 | 3-Nitro-4-(azepan-1-yl)picolinic acid and 5-Nitro-4-(azepan-1-yl)picolinic acid |
This table presents plausible synthetic transformations based on general knowledge of pyridine chemistry, as direct experimental data for this compound was not found.
Computational and Theoretical Investigations of 4 Azepan 1 Ylpyridine 2 Carboxylic Acid
Quantum Chemical Characterization of Molecular Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties that govern the reactivity and interactions of a molecule. Methods like Density Functional Theory (DFT) are employed to determine optimized molecular geometry and electronic structure. nih.govscholarsresearchlibrary.com
Key electronic properties calculated for 4-Azepan-1-ylpyridine-2-carboxylic acid would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. scholarsresearchlibrary.com
Furthermore, the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would highlight electron-rich regions, such as the nitrogen and oxygen atoms, which are potential sites for electrophilic attack and hydrogen bonding. Conversely, electron-deficient regions would indicate sites susceptible to nucleophilic attack. These quantum chemical descriptors are essential for predicting how the molecule will interact with other chemical species.
Table 1: Illustrative Quantum Chemical Properties (Note: The following data is illustrative of typical computational outputs and not based on specific experimental or published results for this compound.)
| Parameter | Calculated Value |
|---|---|
| Total Energy (a.u.) | -1404.26 |
| HOMO Energy (eV) | -6.5 |
| LUMO Energy (eV) | -1.2 |
| HOMO-LUMO Gap (eV) | 5.3 |
| Dipole Moment (Debye) | 4.5 |
Conformational Analysis and Energetics of the Azepane Ring
Computational methods are used to perform a systematic search of the conformational space to identify stable, low-energy conformers. By calculating the relative energies of these different conformations, it is possible to determine the most probable shapes the molecule will adopt under physiological conditions. The interconversion barriers between these conformers can also be calculated, providing insight into the dynamic nature of the azepane ring. The specific substitution pattern on the pyridine (B92270) ring influences the conformational preference of the attached azepane moiety.
Table 2: Illustrative Relative Energies of Azepane Ring Conformations (Note: This table provides a hypothetical representation of conformational analysis results.)
| Conformation | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|
| Chair | 0.00 | 75.3 |
| Twist-Chair | 1.25 | 11.2 |
| Boat | 2.50 | 2.1 |
| Twist-Boat | 1.80 | 5.4 |
Molecular Modeling for Ligand-Target Interactions
Molecular modeling techniques are indispensable in computational drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govrsc.org These methods help in identifying potential binding modes and estimating the strength of the interaction, thereby guiding the development of new therapeutic agents. nih.gov
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule to form a stable complex. nih.govplos.org In the context of drug design, docking simulations place this compound into the binding site of a target protein to predict its binding conformation and affinity. nih.govmdpi.com
The pyridine ring can participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site. nih.gov The carboxylic acid group is a potent hydrogen bond donor and acceptor, capable of forming strong interactions with polar residues. nih.gov The nitrogen atom in the pyridine ring and the azepane ring can also act as hydrogen bond acceptors. The docking score, typically expressed in kcal/mol, provides an estimate of the binding affinity. A lower score generally indicates a more favorable binding interaction. nih.gov
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time. mdpi.comnih.gov MD simulations model the movements of atoms and molecules, providing a more realistic representation of the binding event and the stability of the resulting complex in a physiological environment. nih.govmdpi.com
Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of different parts of the protein upon ligand binding. nih.gov These simulations can reveal conformational changes in both the ligand and the target that are crucial for molecular recognition and can help refine the binding poses predicted by docking.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and transition states. This allows for a detailed understanding of the reaction pathway and the factors that control its rate and outcome.
For this compound, computational studies could elucidate mechanisms of its synthesis or degradation. For instance, pyridine-2-carboxylic acid itself can act as a catalyst in certain organic reactions, and its derivatives may exhibit similar properties. researchgate.netrsc.orgrsc.org Computational analysis could reveal the role of the azepane group in modulating this catalytic activity. Furthermore, studies on related compounds have explored decarboxylative reactions, a pathway that could be relevant for the reactivity of the title compound under certain conditions. nih.gov Calculating the activation energies for different potential pathways can help predict the most likely reaction mechanism.
Prediction of Structure-Reactivity Relationships
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to predict the reactivity of chemical compounds based on their molecular structure. chemrxiv.org These models correlate calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimentally observed reactivity. scribd.com
For a series of related pyridine carboxylic acid derivatives, a QSAR or QSRR model could be developed to predict their biological activity or chemical reactivity. nih.govnih.gov By analyzing a set of molecules with known activities, a predictive model can be built. Such a model could then be used to estimate the potential activity of this compound and to design new analogs with improved properties. Key descriptors might include the HOMO/LUMO energies, dipole moment, and specific steric parameters related to the bulky azepane ring. These relationships are crucial for understanding how structural modifications influence the chemical behavior of the molecule. youtube.com
Structure Activity Relationship Sar Studies and Molecular Recognition Principles
Impact of Azepane Ring Conformation on Ligand Efficacy
The seven-membered azepane ring possesses greater conformational flexibility compared to smaller ring systems like piperidine. This flexibility allows the molecule to adopt various conformations, such as chair, boat, and twist-boat forms. The specific conformation adopted upon binding to a biological target can significantly impact the ligand's efficacy. The energetic barrier between these conformations is relatively low, meaning that the ring can readily adapt its shape to fit into a binding pocket. The orientation of the substituents on the azepane ring is also critical, as different conformations will present different pharmacophoric features to the target protein. The ability to modulate the conformational preference of the azepane ring through substitution is a key strategy in optimizing the biological activity of this class of compounds.
Influence of Pyridine (B92270) Substitution Patterns on Binding Affinity
The substitution pattern on the pyridine ring is a critical determinant of binding affinity and selectivity. The placement of the carboxylic acid at the 2-position and the azepane ring at the 4-position creates a specific electronic and steric profile. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, and its position relative to the substituents influences the molecule's interaction with target residues.
Studies on related pyridine carboxylic acid derivatives have shown that the position of substituents significantly affects their biological activity. For instance, in a series of picolinic acid analogs, variations in substituents on the pyridine ring led to a wide range of toxicities, highlighting the importance of the substitution pattern. nih.gov The electronic properties of substituents, whether electron-donating or electron-withdrawing, can alter the pKa of the pyridine nitrogen and the carboxylic acid, thereby influencing ionization state and binding interactions at physiological pH.
Role of the Carboxylic Acid Group in Molecular Interactions (e.g., hydrogen bonding, metal coordination)
The carboxylic acid group at the 2-position of the pyridine ring is a key pharmacophoric feature, playing a pivotal role in molecular recognition. This group can act as both a hydrogen bond donor and acceptor, forming strong interactions with amino acid residues such as arginine, lysine, and histidine in a protein's active site. nih.gov In many instances, the carboxylate form of the group engages in salt-bridge interactions, which are powerful, long-range electrostatic interactions that can significantly contribute to binding affinity.
Furthermore, the carboxylic acid, in conjunction with the adjacent pyridine nitrogen, can act as a bidentate chelating agent for metal ions. nih.gov This ability to coordinate with metal cofactors is a crucial aspect of the mechanism of action for many enzyme inhibitors. The geometry of this chelation is highly dependent on the 2-carboxylic acid substitution pattern.
Comparative SAR with Related Pyridine and Azepane Scaffolds
To fully appreciate the SAR of 4-Azepan-1-ylpyridine-2-carboxylic acid, it is instructive to compare it with structurally related scaffolds.
Pyridine Scaffolds: The position of the carboxylic acid group on the pyridine ring is critical. Picolinic acid (2-carboxylic acid), nicotinic acid (3-carboxylic acid), and isonicotinic acid (4-carboxylic acid) isomers exhibit distinct biological activities due to the different spatial arrangements of the carboxylic acid relative to the ring nitrogen. nih.govnih.gov This highlights the importance of the 2-position for the specific interactions of the target compound.
Azepane vs. Piperidine and Other Cycloalkylamines: The size of the cycloalkylamino substituent at the 4-position significantly influences the molecule's properties. A common structural modification in medicinal chemistry is the replacement of a piperidine ring with an azepane ring. This change increases the lipophilicity and conformational flexibility of the molecule. While piperidine rings are conformationally more restricted (existing predominantly in a chair conformation), the azepane ring's flexibility can allow for an induced-fit binding to a target, potentially leading to enhanced potency. However, this increased flexibility can also come at an entropic cost upon binding.
A comparative study of 4-(sulfomethyl)pyridine-2-carboxylic acid and its piperidine analog, 4-(sulfomethyl)piperidine-2-carboxylic acid, as NMDA receptor antagonists, revealed that the pyridine derivative was more potent. mdpi.com This suggests that the aromaticity and planarity of the pyridine ring can be crucial for activity in certain contexts. The choice between an azepane, piperidine, or other cycloalkylamine ring is therefore a critical decision in the design of analogs, with each ring system offering a unique balance of conformational flexibility, steric bulk, and lipophilicity.
Below is an interactive data table summarizing the key structural features and their general impact on activity:
| Structural Feature | Position | General Impact on Activity |
| Pyridine Ring | Core Scaffold | Provides a rigid scaffold and participates in aromatic interactions (e.g., π-π stacking). The nitrogen atom acts as a hydrogen bond acceptor. nih.gov |
| Carboxylic Acid | 2-position | Acts as a key hydrogen bond donor/acceptor and can form salt bridges. Potential for metal chelation with the pyridine nitrogen. nih.govnih.gov |
| Azepane Ring | 4-position | Influences lipophilicity and conformational flexibility. Can adopt multiple conformations to optimize binding. |
| Substitution on Pyridine | Various | Modulates electronic properties, pKa, and steric interactions, thereby affecting binding affinity and selectivity. nih.gov |
| Ring Size of Cycloalkylamine | 4-position | Affects conformational flexibility and steric bulk. Azepane offers more flexibility than piperidine. |
Advanced Applications in Chemical Research and Development
Utilization as a Privileged Scaffold in Drug Discovery
The concept of a "privileged scaffold" refers to molecular frameworks that can serve as ligands for multiple, often unrelated, biological targets. researchgate.netacs.org These scaffolds are of immense value in medicinal chemistry as they provide a robust starting point for the development of novel therapeutic agents. nih.govpageplace.de The pyridine (B92270) carboxylic acid core is recognized as one such versatile scaffold, forming the basis for a multitude of pharmaceuticals targeting a wide array of conditions, including cancer, diabetes, and infectious diseases. nih.gov The structure of 4-Azepan-1-ylpyridine-2-carboxylic acid is built upon this proven pyridine-2-carboxylic acid framework, suggesting its potential as a privileged scaffold for generating diverse compound libraries. nih.gov
Lead generation in drug discovery is the process of identifying and optimizing promising hit compounds into viable clinical candidates. A key strategy in this process is the systematic modification of a core scaffold. For a molecule like this compound, medicinal chemists can explore several modification pathways to generate a library of analogues with diverse physicochemical properties and biological activities.
Modification of the Azepane Ring: The saturated azepane ring offers multiple points for substitution. Introducing various functional groups (e.g., hydroxyl, amino, alkyl chains) can influence the compound's solubility, lipophilicity, and ability to form hydrogen bonds with a target protein.
Substitution on the Pyridine Ring: The pyridine ring has available positions for the addition of substituents such as halogens, methyl, or methoxy groups. These modifications can alter the electronic properties of the ring and its interaction with biological targets.
Derivatization of the Carboxylic Acid: The carboxylic acid group can be converted into a variety of other functional groups, including esters, amides, or bioisosteres like tetrazoles. This is a common strategy to modulate pharmacokinetic properties and improve oral bioavailability.
By systematically applying these modifications, researchers can fine-tune the scaffold's properties to achieve higher potency, selectivity, and better drug-like characteristics for a specific biological target.
Fragment-Based Drug Design (FBDD) is a powerful method for hit identification that starts with screening small, low-complexity molecules (fragments) that bind weakly to a biological target. Once a binding fragment is identified, it can be optimized and grown into a more potent lead compound.
The this compound structure can be utilized in FBDD in two primary ways:
Deconstruction into Fragments: The molecule can be conceptually broken down into its constituent fragments, such as the pyridine-2-carboxylic acid core and an N-substituted azepane. These individual fragments could be included in a screening library to identify initial, low-affinity interactions with a target protein.
Scaffold for Fragment Growth: If a smaller fragment (e.g., picolinic acid) is identified as a hit, the 4-azepan-1-yl moiety can be introduced as a "growth vector." This larger, more complex group can extend into adjacent pockets of the protein's binding site, picking up additional favorable interactions and significantly increasing binding affinity and selectivity.
This approach allows for a more efficient exploration of chemical space and often leads to lead compounds with superior ligand efficiency compared to traditional high-throughput screening.
Role in Enzyme Inhibition Studies
The pyridine carboxylic acid scaffold is a well-established pharmacophore in the design of enzyme inhibitors. nih.gov The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can act as hydrogen bond acceptors and donors, respectively, and can also coordinate with metal ions present in the active sites of metalloenzymes. nih.gov This makes derivatives of pyridine carboxylic acids potent inhibitors for various enzyme classes.
Research on related structures has demonstrated significant inhibitory activity against several enzymes, highlighting the potential of this compound in this area.
| Enzyme Target | Scaffold/Derivative | Significance |
|---|---|---|
| Dipeptidyl Peptidase-IV (DPP-IV) | Pyridinecarboxylic Acid Derivatives | Inhibitors are used as oral hypoglycemic agents for the treatment of type 2 diabetes. |
| Urease | Pyridine Carboxamide Derivatives | Inhibition of urease is a therapeutic strategy against infections by ureolytic bacteria like Helicobacter pylori. |
| Complex II (Succinate Dehydrogenase) | Pyrrole Carboxamides | These inhibitors are important in the development of agrochemical fungicides. researchgate.net |
| Tyrosinase | Thiazolidine-4-Carboxamide Derivatives | Inhibitors are of interest in cosmetics for skin whitening and in medicine for treating pigmentation disorders. |
The structural features of this compound, particularly the picolinic acid headgroup, make it a strong candidate for screening against various metalloenzymes and other enzyme classes where hydrogen bonding and chelation are key to inhibitor binding.
Applications in Coordination Chemistry and Metal Ligand Design
Pyridine carboxylic acids are excellent ligands in coordination chemistry due to the presence of two potential coordinating sites: the pyridine ring nitrogen and the carboxylate group. This allows them to act as bidentate chelating agents, forming stable complexes with a wide range of metal ions. The specific isomer, 2-pyridinecarboxylic acid (picolinic acid), is particularly effective at chelation, forming a stable five-membered ring with a metal center.
The compound this compound can be used to design and synthesize novel metal complexes and coordination polymers. researchgate.net The picolinic acid moiety provides the primary binding site, while the azepane ring can influence the steric and electronic properties of the resulting complex, as well as its solubility and crystal packing.
Potential applications in this field include:
Catalysis: Manganese complexes involving pyridine-2-carboxylic acid have been shown to be active catalysts in oxidation reactions. researchgate.net
Materials Science: The self-assembly of metal ions with ligands like this can lead to the formation of Metal-Organic Frameworks (MOFs). These materials have porous structures and are being investigated for applications in gas storage, separation, and sensing.
Bioinorganic Chemistry: Metal complexes can be designed to mimic the active sites of metalloenzymes or to act as therapeutic agents. For example, complexes with antibacterial or antitumor properties have been synthesized from quinoline carboxylate ligands.
Development of Chemical Probes for Biological Systems
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or an ion, allowing for the study of its function in a biological system. nih.gov Privileged scaffolds are often used as the starting point for probe development because of their inherent ability to bind to proteins. nih.gov
This compound possesses features that make it a suitable candidate for development into a chemical probe:
A Target Recognition Moiety: The pyridine-carboxylic acid headgroup can be tailored to bind to a specific protein or to chelate a particular metal ion. rsc.org
A Linker and/or Modifiable Handle: The azepane ring can serve as an attachment point for reporter groups, such as fluorophores or affinity tags, without significantly disrupting the binding interaction of the core scaffold.
For example, a fluorescent dye could be appended to the azepane ring. If the picolinic acid portion of the molecule binds to a target protein or chelates a metal ion like Zn²⁺, the resulting change in the chemical environment could lead to a detectable change in fluorescence (e.g., an "on-off" switch). rsc.orgresearchgate.net Such probes are invaluable for visualizing biological processes in real-time using techniques like fluorescence microscopy. rsc.org
Analytical Method Development for Carboxylic Acid Detection
Accurate quantification of chemical compounds is crucial in all stages of research and development. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the separation, identification, and quantification of components in a mixture. Developing a robust and reliable HPLC method for this compound is essential for quality control, stability testing, and pharmacokinetic studies.
The compound's structure, containing a basic pyridine nitrogen, an acidic carboxylic acid, and a nonpolar hydrocarbon portion, makes it well-suited for analysis by mixed-mode chromatography. This technique utilizes a stationary phase with both reversed-phase (hydrophobic) and ion-exchange (cationic) properties.
A typical HPLC method for a pyridine carboxylic acid would involve the following validated parameters:
| Parameter | Typical Condition/Value | Purpose |
|---|---|---|
| Analytical Technique | Reversed-Phase or Mixed-Mode HPLC | Separates compounds based on polarity and ionic interactions. |
| Stationary Phase (Column) | C18 or Core-shell mixed-mode cation-exchange | Provides hydrophobic and/or ionic interactions for separation. |
| Mobile Phase | Acetonitrile (B52724) / Water with buffer (e.g., Formic Acid, Phosphate) | Elutes the compound from the column; buffer controls ionization. |
| Detection | UV Spectrophotometry (e.g., at 270-280 nm) | Detects the pyridine ring's absorption of UV light for quantification. |
| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation and retention time. |
| Linearity | Correlation coefficient (R²) > 0.999 | Ensures the detector response is proportional to concentration. |
| Accuracy & Precision | High recovery (%) and low Relative Standard Deviation (RSD %) | Confirms the method accurately measures the true amount and is reproducible. |
| LOD & LOQ | Determined based on signal-to-noise ratio | Defines the Limit of Detection and Limit of Quantification for sensitivity. |
Such a validated method ensures that the purity and concentration of this compound can be reliably determined throughout its synthesis and application in further research.
Patent Landscape and Innovation Trends related to the this compound Scaffold
The this compound scaffold has emerged as a structure of significant interest within chemical research and development, particularly in the realm of medicinal chemistry. An examination of the patent landscape reveals a growing trend in the exploration of pyridine carboxylic acid derivatives for various therapeutic applications. While patents specifically claiming the precise this compound molecule are not extensively documented in publicly accessible databases, the broader class of pyridine carboxylic acid derivatives is a focal point of intense innovation.
Major pharmaceutical companies and research institutions are actively patenting compounds that feature the pyridine carboxylic acid core. This interest is largely driven by the scaffold's versatility as a building block in the design of enzyme inhibitors. nih.gov Companies such as Bayer, Bristol-Myers Squibb, Novartis, Curis, and Aurigene have been prominent in filing patents for enzyme inhibitors based on these scaffolds, often with high potency. nih.gov The innovation in this area is centered on modifying the pyridine ring and its substituents to achieve selectivity and efficacy against specific biological targets.
A notable trend in the patenting of pyridine carboxylic acid derivatives is their application as kinase inhibitors. For instance, patents have been filed for pyrimidine and pyridine compounds as inhibitors of Bruton's tyrosine kinase (BTK), which are indicated for the treatment of hyperproliferative diseases such as cancer, as well as autoimmune disorders like lupus and rheumatoid arthritis. This highlights the scaffold's potential in developing targeted cancer therapies and treatments for inflammatory conditions.
Furthermore, derivatives of pyridine carboxylic acid have been investigated for their potential as antibacterial agents. Wakunaga Pharma Co Ltd, for example, holds patents for pyridonecarboxylic acid derivatives with antibacterial activity. This suggests a continuing interest in this scaffold for addressing the challenge of infectious diseases.
The innovation trends also point towards the application of pyridine carboxylic acid derivatives in metabolic diseases. A prominent example, although not containing the specific azepan-1-yl group, is the development of Dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. nih.gov The discovery of potent and selective DPP-IV inhibitors incorporating a pyridinecarboxylic acid moiety underscores the scaffold's utility in designing drugs for chronic conditions. nih.gov
Moreover, research into analogs of pyridine-2-carboxylic acid has extended to the central nervous system, with studies on their activity as NMDA receptor antagonists. This line of inquiry suggests potential applications in neurological disorders. The azepane ring, a key feature of this compound, is also independently of interest in drug development, with derivatives being explored as cannabinoid type 2 (CB2) receptor agonists for treating inflammatory pain. The combination of the pyridine carboxylic acid core with the azepane moiety in the this compound scaffold may, therefore, offer synergistic benefits for targeting a range of biological pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
